![molecular formula C18H20N2O2S B2619022 1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-00-6](/img/structure/B2619022.png)
1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazoles are a key component of important biological molecules. For example, histidine, a crucial amino acid in all life forms, has an imidazole side-chain .
Synthesis Analysis
Imidazoles can be synthesized using a variety of methods. One of the most common methods is the Debus-Radziszewski imidazole synthesis, where aldehyde, amine, and formamide are combined to form imidazole .Molecular Structure Analysis
Imidazole is a five-membered ring molecule, containing two nitrogen atoms and three carbon atoms. It is aromatic and has a planar structure .Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions. They can act as both nucleophiles and electrophiles, making them versatile in chemical synthesis .Physical And Chemical Properties Analysis
Imidazoles have a variety of physical and chemical properties. They are stable compounds and are often used in the synthesis of more complex molecules .作用機序
The mechanism of action of 1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the production of pro-fibrotic and pro-inflammatory cytokines, such as TGF-β, TNF-α, and IL-6. This compound also inhibits the activation of the Wnt/β-catenin signaling pathway, which is involved in fibrosis and cancer. Additionally, this compound has been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models of fibrosis, this compound reduces the deposition of extracellular matrix proteins, such as collagen and fibronectin. This compound also reduces the infiltration of immune cells, such as macrophages and T cells, into the fibrotic tissue. In animal models of inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-8, and MCP-1. This compound also reduces the infiltration of immune cells into the inflamed tissue. In preclinical studies of cancer, this compound inhibits the growth and survival of cancer cells and reduces the formation of tumor blood vessels.
実験室実験の利点と制限
One advantage of using 1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole in lab experiments is its broad spectrum of activity. This compound has been shown to have anti-fibrotic, anti-inflammatory, and anti-cancer effects, which makes it a useful tool for studying these diseases. Another advantage is its small molecule size, which allows it to easily penetrate cells and tissues. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals. Another limitation is its potential toxicity, which requires careful dosing and monitoring.
将来の方向性
There are several future directions for research on 1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole. One direction is to further investigate its mechanism of action, particularly its effects on the AMPK pathway. Another direction is to study its potential therapeutic applications in other diseases, such as fibrotic skin disorders and neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its solubility and reduce its toxicity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis method for 1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole involves a series of chemical reactions. The starting material is 3-methylbenzylamine, which is reacted with 1,2-dibromoethane to form 1-(3-methylbenzyl)-2-bromoethane. This compound is then reacted with sodium sulfinate to form 1-(3-methylbenzyl)-2-sulfinylethane. Finally, this compound is reacted with 2-aminobenzoic acid to form this compound.
科学的研究の応用
1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-fibrotic effects in animal models of pulmonary fibrosis, liver fibrosis, and kidney fibrosis. This compound has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. In addition, this compound has been shown to have anti-cancer effects in preclinical studies of multiple myeloma, prostate cancer, and breast cancer.
Safety and Hazards
特性
IUPAC Name |
1-[(3-methylphenyl)methyl]-2-propylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-11-23(21,22)18-19-16-9-4-5-10-17(16)20(18)13-15-8-6-7-14(2)12-15/h4-10,12H,3,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFWGDHEJQCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)phenoxy)acetamide](/img/structure/B2618942.png)
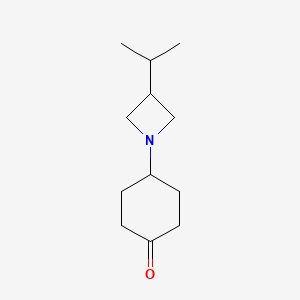
![3-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2618945.png)
![2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate](/img/structure/B2618946.png)
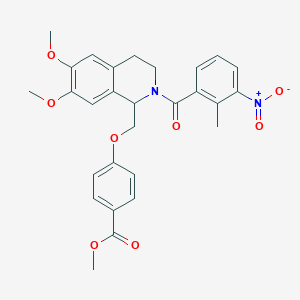
![1-Morpholin-4-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2618948.png)
![4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2618950.png)
![(4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2618951.png)
![3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2618953.png)
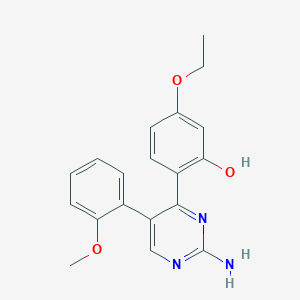
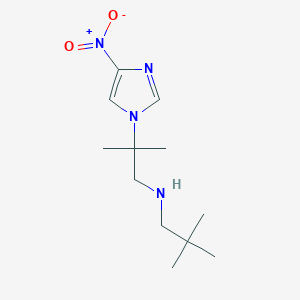
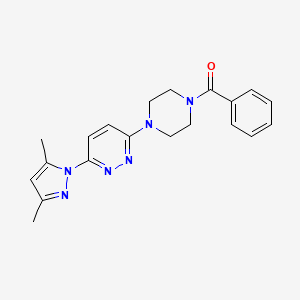
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide](/img/structure/B2618961.png)
